(S)-Sertaconazole

概要

説明

(S)-Sertaconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin. The compound exhibits broad-spectrum antifungal activity, making it effective against various dermatophytes, yeasts, and molds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Sertaconazole involves several steps, starting from the appropriate imidazole derivative. The key steps include:

Formation of the imidazole ring: This is typically achieved through the reaction of a suitable dicarbonyl compound with an amine.

Introduction of the chiral center: The chiral center is introduced using enantioselective synthesis techniques, often involving chiral catalysts or auxiliaries.

Functionalization of the imidazole ring:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: These are used to control reaction conditions precisely.

Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions: (S)-Sertaconazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antifungal properties.

科学的研究の応用

(S)-Sertaconazole has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of imidazole chemistry and the development of new antifungal agents.

Biology: Research focuses on its mechanism of action and interactions with fungal cell membranes.

Medicine: this compound is extensively studied for its efficacy in treating fungal infections and its potential use in combination therapies.

Industry: The compound is used in the formulation of antifungal creams, ointments, and other topical applications.

作用機序

(S)-Sertaconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis.

類似化合物との比較

- Ketoconazole

- Clotrimazole

- Miconazole

- Econazole

Comparison: (S)-Sertaconazole is unique in its broad-spectrum activity and its ability to disrupt fungal cell membranes more effectively than some of its counterparts. Unlike ketoconazole, which has systemic toxicity concerns, this compound is primarily used topically, reducing the risk of systemic side effects.

生物活性

(S)-Sertaconazole is a synthetic antifungal agent primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by a multi-faceted mechanism of action, which includes inhibition of ergosterol biosynthesis and direct interaction with fungal cell membranes. This article explores the biological activity of this compound, highlighting its efficacy against various fungi, clinical applications, and comparative studies with other antifungal agents.

This compound exerts its antifungal effects through several key mechanisms:

- Inhibition of Ergosterol Biosynthesis : Sertaconazole is a potent inhibitor of the enzyme 14α-lanosterol demethylase, a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane; its inhibition leads to increased membrane permeability and ultimately cell lysis .

- Direct Membrane Interaction : Beyond inhibiting ergosterol synthesis, Sertaconazole binds to nonsterol lipids within the fungal membrane, disrupting membrane integrity and leading to ATP leakage and cell death .

- Fungistatic and Fungicidal Properties : Sertaconazole demonstrates both fungistatic and fungicidal activities. It can inhibit yeast-to-mycelial transformation, which is critical for fungal virulence, particularly in Candida species .

Antifungal Spectrum

This compound exhibits broad-spectrum antifungal activity against various pathogens, including:

- Candida spp. : Effective against Candida albicans and non-albicans species.

- Dermatophytes : Active against Trichophyton and Microsporum species.

- Other Fungi : Demonstrated activity against Cryptococcus neoformans, making it useful for systemic infections in immunocompromised patients .

Comparative Studies

Numerous studies have evaluated the efficacy of this compound in comparison to other antifungal treatments. A meta-analysis highlighted its superior effectiveness in treating seborrheic dermatitis (SD) compared to other topical treatments:

| Study | Comparison | Outcome | Odds Ratio (OR) |

|---|---|---|---|

| Goldust et al., 2013 | Sertaconazole 2% vs. Tacrolimus 0.03% | Higher efficacy in SD | OR = 1.95 (95% CI: 1.42–2.68) |

| Lotti et al., 2013 | Sertaconazole 2% vs. Ketoconazole 2% | Significant improvement in symptoms | OR = 0.51 (95% CI: 0.37–0.70) |

The results indicate that patients treated with Sertaconazole had a significantly higher percentage of mild skin irritation scores at 28 days compared to those receiving alternative treatments .

Case Studies

A study involving patients with tinea corporis demonstrated that Sertaconazole was more effective than clotrimazole over three weeks, with mean scores indicating better clinical improvement . Another randomized controlled trial comparing Sertaconazole solution versus cream formulations reported an efficacy rate of approximately 90% for both formulations, underscoring its versatility in topical applications .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Most studies indicate minimal adverse effects, primarily localized skin reactions such as irritation or erythema, which are generally mild and transient .

特性

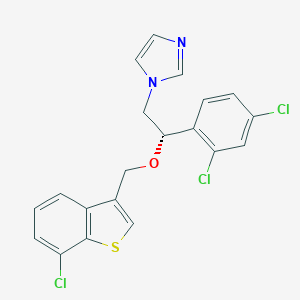

IUPAC Name |

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。